H-BETA-ALA-ILE-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-BETA-ALA-ILE-OH typically involves solid-phase peptide synthesis (SPPS) techniques. One common method is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the amino acids are sequentially added to a resin-bound peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, beta-alanine, is attached to a solid support resin.
Deprotection: The Fmoc protecting group is removed using a base such as piperidine.
Coupling: The next amino acid, isoleucine, is coupled to the deprotected beta-alanine using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Cleavage: The completed dipeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis methods. The choice of method depends on the desired scale and purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
H-BETA-ALA-ILE-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized dipeptides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
H-BETA-ALA-ILE-OH has several scientific research applications, including:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: The compound is studied for its potential role in biological processes and as a substrate for enzymatic reactions.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a bioactive peptide.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of H-BETA-ALA-ILE-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and processed by peptidases and other enzymes in biological systems. The exact molecular targets and pathways depend on the specific context of its use, such as its role in enzymatic reactions or its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Beta-alanine: A single amino acid that is a component of H-BETA-ALA-ILE-OH.
Isoleucine: Another single amino acid that is part of the dipeptide.
Other dipeptides: Compounds like H-BETA-ALA-VAL-OH (beta-alanine-valine) and H-BETA-ALA-LEU-OH (beta-alanine-leucine) are structurally similar.
Uniqueness
This compound is unique due to its specific combination of beta-alanine and isoleucine, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets and participate in particular biochemical pathways, making it valuable for targeted research applications.
Properties
CAS No. |
104465-34-1 |
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Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.254 |
IUPAC Name |
(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-6(2)8(9(13)14)11-7(12)4-5-10/h6,8H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6-,8-/m0/s1 |
InChI Key |
GGUBVMQYYFJPFQ-XPUUQOCRSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
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